
6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide is a chemical compound known for its role as a dopamine receptor agonist
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of tetralone with methylamine and propylamine under controlled conditions to introduce the desired functional groups. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to ensure high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reproducibility. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are used to confirm the purity and structure of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and exploring its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound
Aplicaciones Científicas De Investigación
Dopamine Receptor Agonism
6,7-DH-PTA is primarily recognized for its activity as a dopamine D1 and D2 receptor agonist . The compound's structure allows it to interact with both receptor subtypes, which is crucial for understanding its therapeutic potential in neurological disorders.
- Mechanism of Action : The compound exhibits agonistic effects on both D1 and D2 dopamine receptors, which are essential in regulating mood, cognition, and motor control. Research indicates that stimulation of these receptors can lead to improved outcomes in conditions characterized by dopaminergic dysfunction, such as Parkinson's disease and schizophrenia .
- Pharmacological Profile : In comparative studies, 6,7-DH-PTA has been shown to possess a favorable pharmacological profile similar to other known dopamine agonists. Its ability to selectively activate these receptors can be beneficial in developing targeted therapies for various neurological conditions .
Therapeutic Applications
The therapeutic applications of 6,7-DH-PTA are being explored in several areas:
- Parkinson's Disease : Given its dopaminergic activity, 6,7-DH-PTA shows promise as a treatment option for Parkinson's disease. It may help alleviate symptoms by restoring dopaminergic signaling in the brain .
- Schizophrenia : The compound's action on dopamine receptors also positions it as a candidate for treating schizophrenia. By modulating dopaminergic transmission, it could potentially reduce psychotic symptoms associated with this disorder .
- Drug Discrimination Studies : Preclinical studies utilizing drug discrimination techniques have highlighted the relevance of 6,7-DH-PTA in understanding the interoceptive stimulus properties of dopaminergic drugs. This research aids in elucidating the receptor mechanisms involved in drug effects and their potential therapeutic implications .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship of 6,7-DH-PTA is critical for optimizing its efficacy and safety profile:
Compound | D1 Activity | D2 Activity | Notes |
---|---|---|---|
6,7-DH-PTA | Moderate | High | Exhibits balanced receptor activation |
5,6-(OH)2-DPAT | High | High | Known mixed agonist with broader effects |
N-0437 | Low | High | Selective D2-receptor agonist |
The table illustrates how modifications to the tetralin structure can influence receptor selectivity and overall pharmacological activity. These insights are essential for guiding future drug design efforts aimed at enhancing therapeutic efficacy while minimizing side effects .
Case Studies and Research Findings
Recent studies have provided valuable insights into the applications of 6,7-DH-PTA:
- Clinical Trials : Initial clinical trials assessing the efficacy of 6,7-DH-PTA in treating Parkinson's disease have shown promising results regarding symptom management and patient quality of life .
- Neuropharmacological Studies : Research involving neuropharmacological assessments has demonstrated that compounds like 6,7-DH-PTA can significantly influence behavior in animal models used for studying dopaminergic function .
Mecanismo De Acción
The compound exerts its effects by binding to dopamine receptors, specifically the D1 and D2 subtypes. This binding activates the receptors, leading to the modulation of dopamine signaling pathways. The molecular targets and pathways involved include various intracellular signaling cascades, such as the cAMP pathway and the MAPK/ERK pathway.
Comparación Con Compuestos Similares
6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide is compared to other dopamine receptor agonists, such as N,N-Dipropyldopamine hydrobromide and 3-[2-(Diproplyamino)ethyl]phenol hydrobromide. While these compounds share similar structures and functions, this compound is unique in its specific binding affinity and potency. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industry. Its unique properties and applications make it an important tool for advancing our understanding of dopamine signaling and developing new treatments for neurological disorders.
Actividad Biológica
6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide, with the CAS number 1246094-90-5, is a compound that has garnered attention for its biological activity, particularly as a dopamine (DA) agonist. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of aminotetralins. Its structure features two hydroxyl groups on the 6 and 7 positions of the tetraline ring, contributing to its interaction with dopamine receptors. The presence of the N-methyl and N-propyl groups enhances its lipophilicity and receptor affinity.
The compound primarily functions as a dopamine receptor agonist , specifically targeting D1 and D2 receptor subtypes. Research indicates that it mimics the conformational characteristics of dopamine, thereby activating these receptors effectively.
Dopamine Receptor Interaction
In vitro studies have shown that this compound demonstrates significant binding affinity for both D1 and D2 receptors. Its agonistic activity leads to increased dopaminergic signaling, which is crucial in various neurological conditions.
Locomotor Activity
Animal studies have demonstrated that administration of this compound results in enhanced locomotor activity. In particular, it has been observed to induce stereotyped behaviors in rodents, akin to those produced by other known DA agonists .
Neuroprotective Effects
Research has indicated potential neuroprotective effects against dopaminergic neuron degeneration. In models of Parkinson's disease, the compound has been shown to alleviate motor deficits associated with dopamine depletion .
Case Studies
Research Findings
- Dopaminergic Activity : The compound has been identified as a potent DA agonist with a higher efficacy than many existing treatments for Parkinson's disease .
- Behavioral Studies : In behavioral assays, it has shown promise in reversing motor deficits induced by neurotoxic agents such as 6-hydroxydopamine (6-OHDA) .
- Potential for Dyskinesia Management : Evidence suggests that it may help manage L-DOPA-induced dyskinesias by modulating receptor activity in the basal ganglia .
Propiedades
Fórmula molecular |
C14H22BrNO2 |
---|---|
Peso molecular |
316.23 g/mol |
Nombre IUPAC |
6-[methyl(propyl)amino]-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide |
InChI |
InChI=1S/C14H21NO2.BrH/c1-3-6-15(2)12-5-4-10-8-13(16)14(17)9-11(10)7-12;/h8-9,12,16-17H,3-7H2,1-2H3;1H |
Clave InChI |
UJQSLQTWHGOZDT-UHFFFAOYSA-N |
SMILES canónico |
CCCN(C)C1CCC2=CC(=C(C=C2C1)O)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.